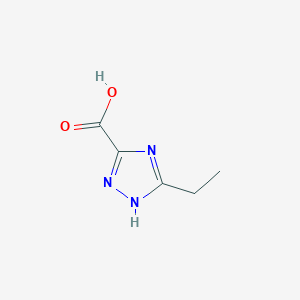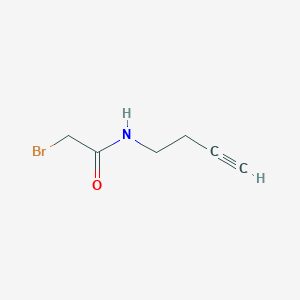
3,5-Bis(benzyloxy)picolinonitril
Übersicht
Beschreibung
3,5-Bis(benzyloxy)picolinonitrile is a chemical compound with the molecular formula C20H16N2O2 . It is used in various chemical reactions and is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 3,5-Bis(benzyloxy)picolinonitrile involves a reaction with sodium hydride in tetrahydrofuran at temperatures ranging from 0 to 190℃ . The reaction mixture is then quenched with H2 and concentrated under reduced pressure . The crude solid is purified over silica to afford the desired compound .Wissenschaftliche Forschungsanwendungen
Entwicklung antimikrobieller Wirkstoffe
Die Struktur von 3,5-Bis(benzyloxy)picolinonitril kann modifiziert werden, um potente Wachstumsinhibitoren von arzneimittelresistenten Bakterien zu erzeugen. So wurden zum Beispiel Derivate dieser Verbindung synthetisiert und als wirksam gegen grampositive Bakterien nachgewiesen, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Enterococcus (VRE) .
Arzneimittelforschung
Das Vorhandensein der Benzyloxygruppe in der Struktur der Verbindung ist für die Arzneimittelforschung von Bedeutung. Sie kann zur Synthese verschiedener Derivate genutzt werden, die als Leitstrukturen bei der Entwicklung neuer Medikamente dienen können .
Studien zur photokatalytischen Degradation
Verbindungen, die mit this compound verwandt sind, können in Studien zur photokatalytischen Degradation eingesetzt werden. Diese Studien tragen zum Verständnis der Degradationspfade organischer Schadstoffe bei und können zur Entwicklung neuer Photokatalysatoren führen .
Wirkmechanismus
3,5-Bis(benzyloxy)picolinonitrile has been studied for its ability to interact with other molecules and its potential to act as a drug delivery system. It has been shown to interact with lipids, proteins, and other molecules in the body, which can be used to target drugs to specific sites in the body. Additionally, it has been studied for its ability to interact with drug metabolism enzymes, which can be used to study the metabolism of drugs in the body.
Biochemical and Physiological Effects
3,5-Bis(benzyloxy)picolinonitrile has been studied for its potential to act as a drug delivery system and its ability to interact with other molecules. It has been shown to interact with lipids, proteins, and other molecules in the body, and it has been studied for its ability to interact with drug metabolism enzymes. Additionally, it has been studied for its potential to affect biochemical and physiological processes in the body, including its ability to modulate the activity of enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Bis(benzyloxy)picolinonitrile has several advantages for use in lab experiments, including its low molecular weight, its lipophilic nature, and its ability to interact with other molecules. Additionally, it is relatively easy to synthesize, and it can be used in a variety of research applications. However, there are also some limitations to its use in lab experiments, including its potential to interact with drug metabolism enzymes and its potential to affect biochemical and physiological processes in the body.
Zukünftige Richtungen
3,5-Bis(benzyloxy)picolinonitrile has a wide range of potential applications in the scientific research field, and there are many potential future directions for its use. These include further research into its potential to act as a drug delivery system, its ability to interact with other molecules, and its potential to affect biochemical and physiological processes in the body. Additionally, further research into its potential to interact with drug metabolism enzymes could lead to new insights into drug metabolism and drug targeting. Finally, further research into its potential to interact with lipids, proteins, and other molecules could lead to new insights into drug targeting and drug delivery.
Eigenschaften
IUPAC Name |
3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIDMMMZMELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705390 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000025-92-2 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)





![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)
